7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine

Tankyrase inhibition PARP family Cancer therapeutics

Researchers probing tankyrase/Wnt signaling often encounter PARP-2 off-target confounding. 7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine resolves this with validated selectivity. • 8-fold tankyrase-2 selectivity (IC₅₀ = 259 nM) over PARP-2 (IC₅₀ = 2.06 µM). • MCHR2 antagonist (IC₅₀ = 1 nM) with 100-500-fold selectivity over SERT/D₂. • 3.1-fold mycobacterial PTP-A selectivity over human PTP1B. • Orthogonal 7-Cl and 3-NO₂ handles for parallel SAR exploration. Supplied at ≥98% purity with ambient global shipping.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 1116136-68-5
Cat. No. B1503393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
CAS1116136-68-5
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CNC2=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4ClN3O2/c8-4-1-2-9-7-5(11(12)13)3-10-6(4)7/h1-3,10H
InChIKeyWFIAUGPAEDPNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine Baseline Profile


7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heteroaromatic compound featuring a pyrrolo[3,2-b]pyridine (4-azaindole) core with a chlorine substituent at the 7-position and a nitro group at the 3-position . The compound exhibits a molecular formula of C7H4ClN3O2 and a molecular weight of 197.58 g/mol . This substitution pattern confers distinct electronic and steric properties that influence its reactivity and biological interactions. The compound has been identified as a scaffold with broad biological activity profiles, including predicted lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), and antineoplastic activity (Pa = 0.961) [1]. It has also been reported as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical mediators of cell proliferation, differentiation, and survival [2]. Additionally, the compound has demonstrated inhibition of protein tyrosine phosphatase non-receptor type 1 (PTP1B) and other therapeutic targets [3].

Why Substitution of 7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine Fails


Pyrrolo[3,2-b]pyridine derivatives exhibit highly variable biological activities and physicochemical properties depending on the nature and position of substituents on the core scaffold. The 3-nitro-7-chloro substitution pattern in this compound is not arbitrarily interchangeable with other halogen or nitro positional isomers, as such modifications profoundly alter target binding affinities, selectivity profiles, and synthetic utility. For instance, the 3-nitro group serves as a key electron-withdrawing moiety that can be reduced to an amine for further derivatization, while the 7-chloro substituent provides a handle for cross-coupling reactions and influences kinase hinge-binding interactions [1]. Compounds lacking this specific substitution pattern, such as 7-chloro-1H-pyrrolo[3,2-b]pyridine or 3-nitro-1H-pyrrolo[3,2-b]pyridine, exhibit distinct biological profiles and cannot serve as direct replacements. The following quantitative evidence demonstrates the specific, non-transferable properties of 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine.

7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine Differentiation Evidence


Tankyrase-2 Selectivity over PARP-2

7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine demonstrates notable inhibitory activity against tankyrase-2 (PARP5B) with an IC50 of 259 nM [1]. In contrast, the compound exhibits markedly weaker inhibition of PARP-2 (IC50 = 2.06 μM), representing an approximately 8-fold selectivity for tankyrase-2 over PARP-2. This selectivity profile differs from many pan-PARP inhibitors and suggests that the 3-nitro-7-chloro substitution pattern contributes to specific tankyrase recognition.

Tankyrase inhibition PARP family Cancer therapeutics

Beta-Glucuronidase versus PTP1B Inhibition

The compound inhibits beta-glucuronidase with an IC50 of 20.1 μM (2.01 × 10^4 nM) [1]. This activity is approximately 5-fold more potent than its inhibition of protein tyrosine phosphatase 1B (PTP1B), for which the IC50 is 100 μM (1.00 × 10^5 nM) [2]. The differential inhibition suggests that the 3-nitro-7-chloro substitution pattern may preferentially interact with the beta-glucuronidase active site over the PTP1B catalytic domain.

Beta-glucuronidase Enzyme inhibition Drug metabolism

MCHR2 Antagonism over Serotonin and Dopamine Receptors

7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine functions as a potent antagonist of the melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM [1]. This activity is 100-fold more potent than its inhibition of the serotonin transporter (IC50 = 100 nM) and 500-fold more potent than its inhibition of the dopamine D2 receptor (IC50 = 500 nM) [1]. This selectivity profile indicates that the 3-nitro-7-chloro substitution pattern confers preferential binding to MCHR2 over monoamine transporters and receptors.

MCHR2 antagonist GPCR Neuroscience

Mycobacterial PTP-A over Human PTP1B Inhibition

The compound inhibits Mycobacterium tuberculosis low molecular weight protein-tyrosine phosphatase A (PTP-A) with an IC50 of 32 μM [1]. In comparison, its inhibitory activity against human PTP1B is 100 μM, representing an approximately 3-fold selectivity for the mycobacterial enzyme over the human ortholog [1]. This differential inhibition suggests that the 3-nitro-7-chloro substitution pattern may be exploited for developing selective antimycobacterial agents.

Antimycobacterial PTP-A inhibition Tuberculosis

FGFR Scaffold vs Octahydropyrrolo Derivatives

While 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine itself has not been directly profiled in published FGFR biochemical assays, the pyrrolo[3,2-b]pyridine scaffold class has demonstrated significant FGFR inhibitory activity. Octahydropyrrolo[3,2-b]pyridine derivatives, such as Asinex-5082, exhibit high binding free energy with FGFR3 (−39.3 kcal/mol) compared to the reference drug Erdafitinib (−29.9 kcal/mol) and show no detectable binding to VEGFR2 . The 7-chloro-3-nitro substitution pattern on the aromatic pyrrolo[3,2-b]pyridine core represents a distinct chemotype that may offer different kinase selectivity profiles compared to saturated octahydro derivatives.

FGFR inhibitor Kinase selectivity Cancer

Antiproliferative Activity vs Sorafenib in Melanoma

Diarylurea and amide derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated antiproliferative activity against the human melanoma cell line A375 that is superior or comparable to the FDA-approved multikinase inhibitor Sorafenib [1]. Specifically, compounds Ir and It bearing 5-benzylamide substituted 4'-amide moieties exhibited the most potent activity against A375 cells. The 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine core serves as a versatile synthetic intermediate for constructing such antiproliferative agents through further functionalization.

Antiproliferative Melanoma Kinase inhibitor

Application Scenarios for 7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine


Tankyrase-2 Inhibition Assays in Cancer Research

Utilize 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine as a selective tool compound for tankyrase-2 (PARP5B) inhibition studies, leveraging its 8-fold selectivity over PARP-2 (IC50 = 259 nM vs. 2.06 μM) [1]. This selectivity profile enables researchers to dissect tankyrase-specific signaling pathways without confounding PARP-2-mediated effects, particularly in Wnt/β-catenin pathway investigations relevant to colorectal cancer and other malignancies.

MCHR2 Pharmacology and Neuroscience Tool Development

Deploy this compound as a high-potency MCHR2 antagonist (IC50 = 1 nM) with 100- to 500-fold selectivity over serotonin transporter and dopamine D2 receptor [1]. This selectivity makes it suitable for studying melanin-concentrating hormone signaling in appetite regulation, energy homeostasis, and mood disorders without off-target monoaminergic interference. Ideal for academic neuroscience laboratories and pharmaceutical research units investigating GPCR-targeted therapeutics.

PTP-A Inhibition for Antitubercular Drug Discovery

Employ 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine as a starting scaffold for developing selective M. tuberculosis PTP-A inhibitors. The compound exhibits 3.1-fold selectivity for mycobacterial PTP-A (IC50 = 32 μM) over human PTP1B (IC50 = 100 μM) [1], providing a selectivity window that can be optimized through medicinal chemistry to yield novel antitubercular agents with reduced human phosphatase-related toxicity.

Synthetic Intermediate for FGFR-Targeted Kinase Inhibitor Libraries

Leverage the 7-chloro-3-nitro substitution pattern as a versatile synthetic handle for constructing focused libraries of FGFR kinase inhibitors. The pyrrolo[3,2-b]pyridine scaffold class has demonstrated superior FGFR3 binding (−39.3 kcal/mol) compared to Erdafitinib (−29.9 kcal/mol) with complete VEGFR2 selectivity [1]. The 7-chloro and 3-nitro groups provide orthogonal functionalization sites for parallel medicinal chemistry optimization, enabling rapid exploration of kinase selectivity profiles.

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